Cas no 16296-72-3 (5-Bromobenzobthiophene-3-carbaldehyde)
5-Bromobenzobthiophene-3-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromobenzo[b]thiophene-3-carbaldehyde
- 5-bromo-1-benzothiophene-3-carbaldehyde
- Benzo[b]thiophene-3-carboxaldehyde,5-bromo-
- 5-bromo-benzothiophene-3-carboxaldehyde
- LQLMHAYNFMAEHI-UHFFFAOYSA-N
- EN300-111990
- SCHEMBL2022637
- BDBM50037714
- 5-BROMOBENZOTHIOPHENE-3-CARBOXALDEHYDE
- 5-Bromobenzo[b]thiophene-3-carboxaldehyde
- Z1269179570
- 5-bromo-benzo[b]thiophene-3-carbaldehyde
- 16296-72-3
- Benzo[b]thiophene-3-carboxaldehyde, 5-bromo-
- DTXSID60428726
- AKOS015835906
- SY317469
- FT-0688365
- CHEMBL3358204
- A853264
- BS-15578
- 5-bromobenzo[b]thiophene-3-carbaldehyde, AldrichCPR
- W-205915
- MFCD00858578
- D81728
- CS-0114084
- DB-006987
- 5-Bromobenzobthiophene-3-carbaldehyde
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- MDL: MFCD00858578
- Inchi: 1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
- InChI Key: LQLMHAYNFMAEHI-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)C(C=O)=CS2
Computed Properties
- Exact Mass: 239.92400
- Monoisotopic Mass: 239.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.3A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.711
- Melting Point: 106 °C
- Boiling Point: 360.5°Cat760mmHg
- Flash Point: 171.8°C
- Refractive Index: 1.741
- PSA: 45.31000
- LogP: 3.47630
5-Bromobenzobthiophene-3-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22-36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromobenzobthiophene-3-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromobenzobthiophene-3-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169005163-1g |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 97% | 1g |
$454.74 | 2022-04-02 | |
| Alichem | A169005163-5g |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 97% | 5g |
$1,274.13 | 2022-04-02 | |
| Chemenu | CM156492-100mg |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 95%+ | 100mg |
$104 | 2021-06-16 | |
| Chemenu | CM156492-250mg |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 95%+ | 250mg |
$160 | 2021-06-16 | |
| Chemenu | CM156492-1g |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 95%+ | 1g |
$257 | 2021-06-16 | |
| Chemenu | CM156492-5g |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 95%+ | 5g |
$1015 | 2021-06-16 | |
| TRC | B614958-10mg |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614958-50mg |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B614958-100mg |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 100mg |
$ 230.00 | 2022-06-07 | ||
| Ambeed | A480591-100mg |
5-Bromobenzo[b]thiophene-3-carbaldehyde |
16296-72-3 | 97% | 100mg |
$8.0 | 2025-02-21 |
5-Bromobenzobthiophene-3-carbaldehyde Suppliers
5-Bromobenzobthiophene-3-carbaldehyde Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 5-Bromobenzobthiophene-3-carbaldehyde
Introduction to 5-Bromobenzobthiophene-3-carbaldehyde (CAS No. 16296-72-3)
5-Bromobenzobthiophene-3-carbaldehyde (CAS No. 16296-72-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a brominated benzobthiophene core and an aldehyde functional group. These properties make it an attractive starting material for the synthesis of a wide range of biologically active molecules and advanced materials.
The chemical structure of 5-Bromobenzobthiophene-3-carbaldehyde consists of a benzobthiophene ring system, which is a fused ring system comprising a benzene ring and a thiophene ring. The presence of the bromine atom at the 5-position and the aldehyde group at the 3-position imparts specific reactivity and functional versatility to this compound. The bromine atom can serve as a leaving group in various substitution reactions, while the aldehyde group can participate in condensation reactions, making this compound a valuable intermediate in synthetic chemistry.
In recent years, 5-Bromobenzobthiophene-3-carbaldehyde has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of research has been its use as a building block for the synthesis of small molecules with therapeutic potential. For instance, derivatives of this compound have been explored for their anti-inflammatory, anticancer, and antiviral properties. A study published in the Journal of Medicinal Chemistry reported that certain derivatives of 5-Bromobenzobthiophene-3-carbaldehyde exhibited potent inhibitory activity against specific cancer cell lines, highlighting its potential as a lead compound in drug discovery.
Beyond medicinal applications, 5-Bromobenzobthiophene-3-carbaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the development of organic semiconductors and optoelectronic materials. Research published in the Journal of Materials Chemistry C demonstrated that derivatives of this compound could be used to fabricate efficient organic photovoltaic devices, owing to their excellent charge transport properties and photostability.
The synthetic accessibility of 5-Bromobenzobthiophene-3-carbaldehyde has further enhanced its appeal as a research tool. Various synthetic routes have been developed to prepare this compound efficiently and on a large scale. One common approach involves the reaction of 5-bromothiophen-2-ylmagnesium bromide with benzaldehyde followed by cyclization under appropriate conditions. This method provides high yields and good purity, making it suitable for both laboratory-scale synthesis and industrial production.
In addition to its synthetic utility, the physical and chemical properties of 5-Bromobenzobthiophene-3-carbaldehyde have been well-characterized. It is typically obtained as a yellow solid with a melting point ranging from 100 to 102°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF), but it is insoluble in water. These solubility characteristics facilitate its use in various chemical reactions and purification processes.
The spectroscopic properties of 5-Bromobenzobthiophene-3-carbaldehyde have also been extensively studied. Its UV/Vis absorption spectrum exhibits characteristic peaks that can be used for identification and quantification purposes. The presence of the aldehyde group results in strong absorption bands in the infrared (IR) spectrum around 1700 cm-1, corresponding to the C=O stretching vibration. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, with distinct signals for the aromatic protons and the aldehyde proton.
The stability of 5-Bromobenzobthiophene-3-carbaldehyde under various conditions is another important aspect to consider. While it is generally stable at room temperature and under normal atmospheric conditions, it can undergo degradation when exposed to strong acids or bases or when subjected to high temperatures. Therefore, proper storage conditions are essential to maintain its integrity and ensure consistent performance in subsequent reactions.
In conclusion, 5-Bromobenzobthiophene-3-carbaldehyde (CAS No. 16296-72-3) is a multifaceted compound with significant potential in both research and industrial applications. Its unique structural features and versatile reactivity make it an invaluable tool for synthetic chemists, medicinal chemists, and materials scientists alike. As ongoing research continues to uncover new applications and derivatives of this compound, its importance in various scientific fields is likely to grow even further.
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